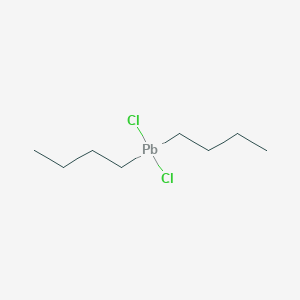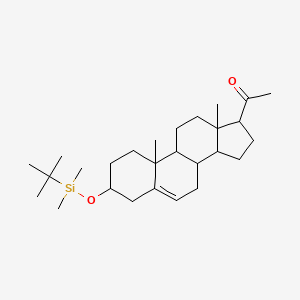
1-Cyclohexyl-3-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-hydroxyurea is an organic compound characterized by a cyclohexyl group attached to a hydroxyurea moiety
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-hydroxyurea typically involves the reaction of cyclohexylamine with hydroxylamine derivatives. One common method is the condensation of ethyl N-(3-tosyl)carbamate with cyclohexylamine . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups, depending on the reagents used.
Common reagents for these reactions include hydroxylamine, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-hydroxyurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its effects on cellular processes.
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities by binding to active sites or altering enzyme conformation. This interaction can modulate various biological pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-hydroxyurea can be compared to other similar compounds, such as:
Cyclohexylurea: This compound is similar but does not have the hydroxy group, leading to different chemical and biological properties.
3-Cyclohexyl-1,1-dimethylurea: Another related compound with different substituents, affecting its reactivity and applications.
Propriétés
Numéro CAS |
5302-21-6 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-cyclohexyl-3-hydroxyurea |
InChI |
InChI=1S/C7H14N2O2/c10-7(9-11)8-6-4-2-1-3-5-6/h6,11H,1-5H2,(H2,8,9,10) |
Clé InChI |
QBJBUZKDFKCZMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)

![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)

![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
